molecular formula C9H13NO2S B13891477 9-Thia-1-azaspiro[5.5]undecane-2,4-dione

9-Thia-1-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B13891477
M. Wt: 199.27 g/mol
InChI Key: HQZMTJAYZJNPPU-UHFFFAOYSA-N
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Description

9-Thia-1-azaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Thia-1-azaspiro[5.5]undecane-2,4-dione typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of catalysts such as Grubbs catalyst for olefin metathesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

9-Thia-1-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced carbonyl compounds, and substituted derivatives of the original spirocyclic structure .

Scientific Research Applications

9-Thia-1-azaspiro[5.5]undecane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Thia-1-azaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets such as proteins. For instance, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound’s spirocyclic structure allows it to fit into specific binding sites, disrupting the normal function of the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Thia-1-azaspiro[5.5]undecane-2,4-dione is unique due to the presence of both sulfur and nitrogen atoms within its spirocyclic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

9-thia-1-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C9H13NO2S/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h1-6H2,(H,10,12)

InChI Key

HQZMTJAYZJNPPU-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC12CC(=O)CC(=O)N2

Origin of Product

United States

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